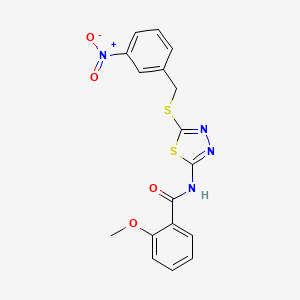

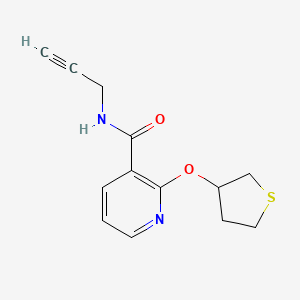

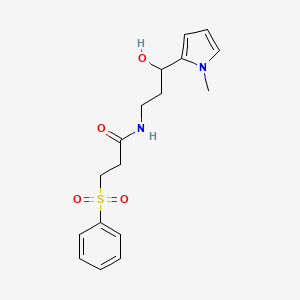

![molecular formula C17H16N6O5 B2537725 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide CAS No. 1448075-54-4](/img/structure/B2537725.png)

2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule that may be related to the class of compounds designed for biological activity. While the specific compound is not directly mentioned in the provided papers, similar structures are discussed, such as 2-(4-benzyloxy-phenyl)-N-[1-(2-pyrrolidin-1-yl-ethyl)-1H-indazol-6-yl]acetamide, which is a high-affinity ligand for the melanin-concentrating hormone receptor 1 (MCHr1) and has shown efficacy in obesity treatment . The presence of a benzo[d][1,3]dioxole moiety is common in pharmacologically active compounds and is also seen in the synthesis of 2,3-dihydrobenzo[1,4]dioxine derivatives .

Synthesis Analysis

The synthesis of related compounds often involves high-throughput screening and optimization, as seen in the discovery of MCHr1 antagonists . The synthesis of benzo[d][1,3]dioxole derivatives can be achieved through tandem palladium-catalyzed oxidative aminocarbonylation-cyclization reactions, starting from prop-2-ynyloxyphenols . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray diffraction analysis, which provides detailed information about the configuration around double bonds and overall molecular conformation . Such analysis is crucial for understanding the bioactive conformation of the compound and its potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of similar compounds includes their ability to interact with biological targets, such as the MCHr1 receptor, which is involved in the regulation of feeding behavior and energy homeostasis . The benzo[d][1,3]dioxole moiety and other heterocyclic components often play a key role in these interactions, contributing to the compound's pharmacological profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and plasma exposure, are critical for their pharmacokinetic profile. For instance, the MCHr1 antagonist mentioned has good plasma and CNS exposure upon oral dosing, which is essential for its efficacy in a chronic model of weight loss . The synthesis of benzo[d][1,3]dioxole derivatives also shows a significant degree of stereoselectivity, which can affect the physical properties and biological activity of the compound .

Aplicaciones Científicas De Investigación

Antioxidant Activity

The antioxidant activity of synthesized coumarins has been evaluated, revealing potential for applications in combating oxidative stress-related diseases. These compounds, obtained through reactions involving various precursors, show significant scavenging activities against radicals, suggesting their utility in developing antioxidant therapies (Kadhum et al., 2011).

Insecticidal Assessment

Research on heterocycles incorporating thiadiazole moieties has shown insecticidal properties against the cotton leafworm, Spodoptera littoralis. This suggests potential applications in agricultural pest management, highlighting the role of such compounds in developing safer, more effective insecticides (Fadda et al., 2017).

Antitumor Activity

Novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives have been synthesized and evaluated for their antitumor activity. Some of these compounds exhibit promising inhibitory effects on different cancer cell lines, indicating their potential as templates for anticancer drug development (Albratty et al., 2017).

Antiulcer Drugs

A class of imidazo[1,2-a]pyridinylalkylbenzoxazole derivatives has been synthesized and tested for their potential as antiulcer drugs. Some compounds demonstrated significant histamine H2-receptor antagonist activity, gastric antisecretory, and cytoprotective activities, providing a basis for new therapies in treating ulcerative conditions (Katsura et al., 1992).

Anthelmintic Evaluation

The anthelmintic activity of novel synthesized 1,2,4-triazole moieties clubbed with benzimidazole rings has been assessed, showing effective results against Pheretima posthumous. This highlights the potential of such compounds in developing new treatments for helminthic infections (Kumar & Sahoo, 2014).

Propiedades

IUPAC Name |

2-(1,3-benzodioxol-5-yloxy)-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O5/c24-16(8-26-12-1-2-13-14(7-12)28-11-27-13)19-5-6-22-17(25)4-3-15(21-22)23-10-18-9-20-23/h1-4,7,9-10H,5-6,8,11H2,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNPGGWTXNHPHQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)OCC(=O)NCCN3C(=O)C=CC(=N3)N4C=NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

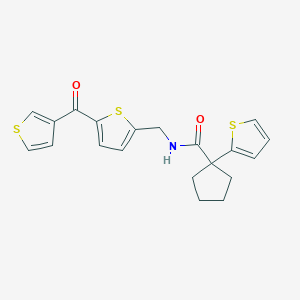

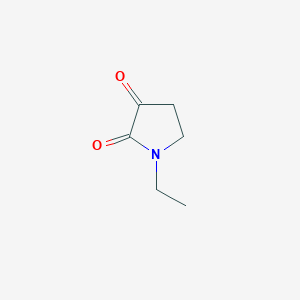

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2537648.png)

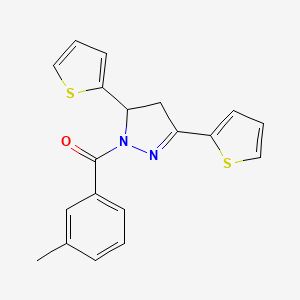

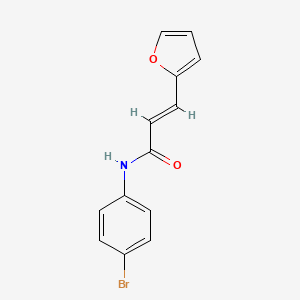

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4-dimethoxyphenyl)urea](/img/structure/B2537660.png)

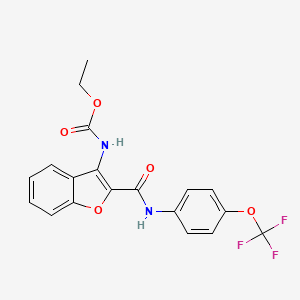

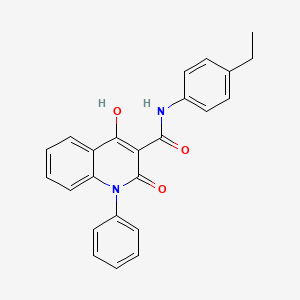

![N-(3-chloro-4-methylphenyl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2537662.png)

![2-chloro-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide](/img/structure/B2537664.png)

![3-Methyl-8-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2537665.png)